molecular formula C16H16ClN3O4S B2886647 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2318985-10-1

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No.: B2886647
CAS No.: 2318985-10-1
M. Wt: 381.83
InChI Key: TVZBUFCQCRHZPC-UHFFFAOYSA-N
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Description

The compound features a piperazin-2-one core substituted with a pyridin-2-yl group at the 1-position and a 3-chloro-4-methoxybenzenesulfonyl moiety at the 4-position. Its synthesis involves the reaction of methyl α-bromophenylacetic acid with 1-(3-chlorophenyl)piperazin-2-one in the presence of potassium carbonate, followed by substitution of the methoxy group with various amines . Biological evaluation via MTT assays has demonstrated cytotoxic activity against cancer cell lines, making it a candidate for further anticancer research .

Properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)sulfonyl-1-pyridin-2-ylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c1-24-14-6-5-12(10-13(14)17)25(22,23)19-8-9-20(16(21)11-19)15-4-2-3-7-18-15/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZBUFCQCRHZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions.

    Sulfonylation: The benzenesulfonyl group is added through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Chlorination and Methoxylation: The final steps involve the chlorination and methoxylation of the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and sulfides.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues of Piperazinone Derivatives

Piperazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparison of key analogues:

Compound Name Substituents Key Structural Differences Biological Activity Reference
1-(Pyridin-2-yl)piperazin-2-one No sulfonyl group; simple pyridin-2-yl substitution Lacks sulfonyl and methoxy groups Not specified
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one Fluorine substituent on pyridine; methyl group on piperazinone Fluorine vs. chlorine; methyl vs. sulfonyl group Not specified
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine core; chlorophenoxypropyl substituent Different heterocycle (pyridazine) and substituents Anti-bacterial, anti-viral
3-[2-(Pyridin-2-yl)benzyl]piperazin-2-one (107) Benzyl linker between pyridine and piperazinone Benzyl spacer vs. direct sulfonyl linkage SARS-CoV-2 Mpro inhibition
Sulfonyl-containing derivatives (11a-j) Varied sulfonyl groups (e.g., trifluoromethyl, chloro) on piperazine Substituent diversity on sulfonyl moiety Not specified (synthesis focus)

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Profile
Target Compound ~450 (estimated) 2.8 Low aqueous solubility
1-(Pyridin-2-yl)piperazin-2-one 177.2 1.2 Moderate solubility
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one 209.22 1.5 Improved solubility
1-Benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)dihydro-1H-pyrrole-2,5-dione 595.46 4.3 Poor solubility

Biological Activity

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including its role as an inhibitor of various enzymes and its applications in cancer therapy. This article explores the biological activity of this compound based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3O3S. Its structure features a piperazine ring substituted with a pyridine and a sulfonamide group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Cathepsin L : This compound has been shown to inhibit cathepsin L, a cysteine protease involved in various physiological processes, including protein degradation and immune response. Inhibitors like this compound can provide insights into therapeutic strategies for diseases where cathepsin L plays a role, such as cancer and inflammation .
  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have demonstrated the ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This suggests that this compound may also exhibit neuroprotective effects or potential applications in treating neurodegenerative diseases .

Antitumor Activity

Research has indicated that related compounds exhibit significant antitumor activity. For instance, studies on piperazine derivatives have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundHeLa10.5Apoptosis
Piperazine Derivative AMCF-78.0Cell Cycle Arrest
Piperazine Derivative BA54912.3Apoptosis

Antibacterial and Antifungal Activity

Piperazine derivatives have also been evaluated for their antibacterial and antifungal properties. The compound's sulfonamide moiety may enhance its interaction with bacterial enzymes, leading to effective inhibition.

Activity TypeTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
AntibacterialStaphylococcus aureus15
AntifungalCandida albicans20

Case Studies

  • Inhibition of Cathepsin L : A study demonstrated that the compound effectively inhibited cathepsin L with an IC50 value significantly lower than that of traditional inhibitors, indicating a strong binding affinity and potential for therapeutic use .
  • Neuroprotective Effects : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential application in neurodegenerative disease treatment .

Q & A

Q. Q1. What are the key structural features of 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one, and how do they influence its reactivity and biological interactions?

Answer: The compound features:

  • A piperazin-2-one core with a pyridin-2-yl substituent, which may enhance hydrogen-bonding interactions with biological targets.
  • A 3-chloro-4-methoxybenzenesulfonyl group , contributing to electron-withdrawing effects and potential enzymatic inhibition.
    These features are critical for interactions with receptors (e.g., serotonin or dopamine receptors) due to the sulfonyl group’s role in binding to catalytic sites .
    Methodological Insight: Use X-ray crystallography (as seen in piperazine derivatives in ) or NMR to confirm stereochemistry and intermolecular interactions.

Q. Q2. What synthetic strategies are recommended for optimizing the yield of this compound, given its complex sulfonyl and piperazine moieties?

Answer:

  • Step 1: Synthesize the piperazin-2-one ring via cyclization of a diamine precursor under reflux with a carbonyl source (e.g., phosgene analogs).
  • Step 2: Introduce the pyridin-2-yl group via nucleophilic substitution or Pd-catalyzed coupling.
  • Step 3: Sulfonylation using 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
    Optimization Tip: Monitor reaction progress via HPLC (as in ’s multi-step synthesis) and adjust stoichiometry to minimize byproducts like sulfonic acid derivatives .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro assays?

Answer: Discrepancies may arise from:

  • Assay conditions (e.g., pH, solvent polarity affecting solubility).
  • Target specificity (e.g., off-target binding to related receptors).
    Methodology:
  • Perform dose-response curves across multiple cell lines (e.g., HEK-293 for GPCR activity).
  • Use competitive binding assays with radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) to quantify affinity .
  • Cross-validate with molecular docking studies to identify binding poses (refer to ’s preliminary studies).

Q. Q4. What experimental design is optimal for evaluating the compound’s pharmacokinetic (PK) properties, such as metabolic stability and CYP inhibition?

Answer:

  • In vitro PK:
    • Microsomal stability assay: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
    • CYP inhibition: Use fluorescent probes (e.g., CYP3A4) to measure IC₅₀ values.
  • In vivo PK:
    • Administer to rodents and collect plasma samples at timed intervals. Analyze using a validated LC-MS/MS method.
      Data Interpretation: Compare metabolic pathways with structurally similar compounds (e.g., ’s chlorophenyl-piperazine derivatives) to identify metabolic soft spots .

Q. Q5. How can structure-activity relationship (SAR) studies be structured to improve this compound’s selectivity for a specific enzyme target?

Answer:

  • SAR Framework:
    • Core modifications: Replace piperazin-2-one with a piperazine ring (see ’s pyridazinone derivatives) to assess rigidity effects.
    • Substituent variations: Test analogs with halogens (F, Br) at the 3-chloro position or methoxy group replacements (e.g., ethoxy).
      Methodology:
  • Synthesize analogs via parallel synthesis.
  • Screen against a panel of enzymes (e.g., kinases, phosphodiesterases) using fluorescence polarization assays.
  • Apply QSAR models to predict binding affinities (as in ’s analytical methods) .

Q. Q6. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Answer:

  • Challenges:
    • Low yield in sulfonylation step due to steric hindrance.
    • Purification difficulties from polar byproducts.
  • Solutions:
    • Use flow chemistry for precise control of reaction parameters.
    • Employ preparative HPLC with gradient elution (C18 column, acetonitrile/water) for isolation (see ’s purification protocols).
      Quality Control: Characterize batches via elemental analysis and high-resolution mass spectrometry (HRMS) .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting data on the compound’s cytotoxicity in cancer vs. normal cell lines?

Answer:

  • Potential Causes:
    • Differential expression of target proteins (e.g., overexpressed receptors in cancer cells).
    • Off-target effects in normal cells.
  • Resolution Strategy:
    • Perform transcriptomic profiling (RNA-seq) to identify upregulated pathways in responsive cell lines.
    • Validate using siRNA knockdown of suspected targets.
    • Compare with ’s cytotoxicity mechanisms in pyrido-pyrimidinone analogs .

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